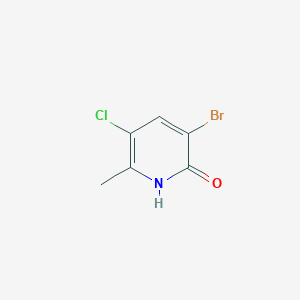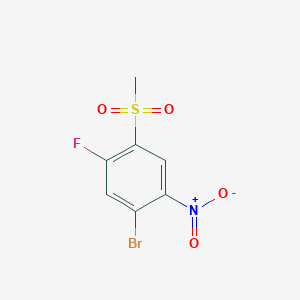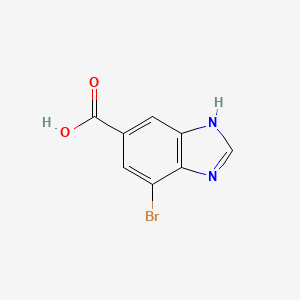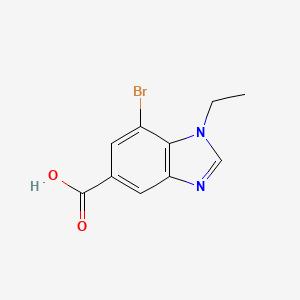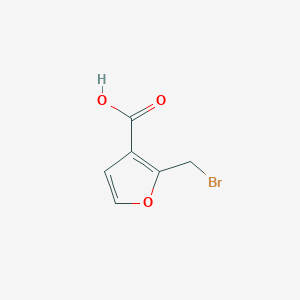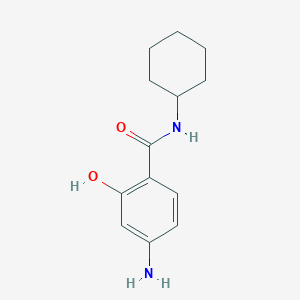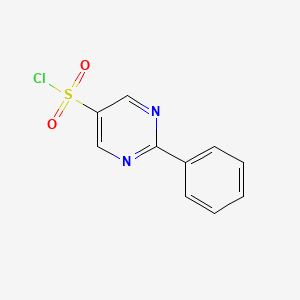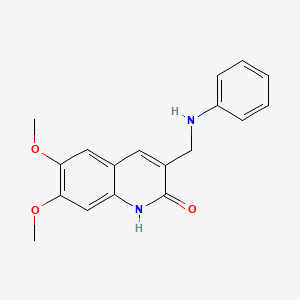
3-(anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one
Descripción general
Descripción
3-(Anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one, also known as 3-AMQ or 3-AMQ-2(1H)-one, is a synthetic compound derived from quinoline. It has a wide range of applications in scientific research, including biochemical studies, drug discovery, and laboratory experiments.
Aplicaciones Científicas De Investigación
DNA-Binding and Anticancer Activity
Research on derivatives similar to 3-(anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one has shown significant potential in the field of anticancer therapy. N-alkylanilinoquinazoline derivatives, closely related to the compound , have been synthesized and evaluated for their cytotoxic activities and potential as DNA intercalating agents. These derivatives, including compounds with significant DNA interaction, confirm the efficiency of the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus in triggering binding to DNA via an intercalative binding process, highlighting their potential in developing anticancer treatments (Garofalo et al., 2010).
Protein Kinase Inhibition and Alzheimer's Disease
4-Anilinoquinazoline derivatives, structurally related to the compound in discussion, have been synthesized and evaluated as inhibitors for protein kinases implicated in Alzheimer's disease. Among these, a derivative showed potent inhibitory activity against CLK1 and GSK-3α/β kinase, suggesting the compound's valuable template for designing dual inhibitors with potential therapeutic applications in Alzheimer's disease (Waiker et al., 2014).
Cerebroprotective Properties
Another research avenue has been the synthesis of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with the remains of neuroactive amino acids and dipeptides to investigate their cerebroprotective properties. These studies aim to address neurodegenerative processes, such as Alzheimer's disease and cerebral ischemia. Certain quinazolinone derivatives have shown promising cerebrotropic activity, indicating their potential as objects for further research in cerebroprotection (Chiriapkin et al., 2022).
Kinase Inhibition and Cancer Treatment
Further studies have explored 4-anilinoquinazoline derivatives as kinase inhibitors, highlighting the importance of the quinazoline nucleus in developing potent, selective small molecule inhibitors of protein kinases. These inhibitors have shown efficacy against various kinases, including EGFR and VEGFR-2, making them promising candidates for cancer treatment. The development and optimization of these compounds have led to clinical trials for treating kinase-mediated diseases, underscoring the significant therapeutic potential of quinazoline derivatives in oncology (Boschelli, 2002).
Propiedades
IUPAC Name |
3-(anilinomethyl)-6,7-dimethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-9-12-8-13(11-19-14-6-4-3-5-7-14)18(21)20-15(12)10-17(16)23-2/h3-10,19H,11H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVATYBKUIDQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CNC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(anilinomethyl)-6,7-dimethoxyquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




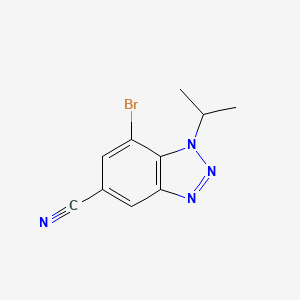
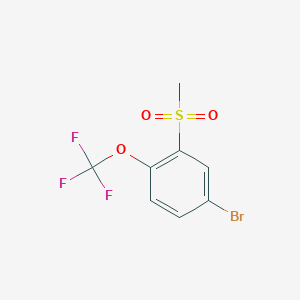
![[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol](/img/structure/B1379593.png)
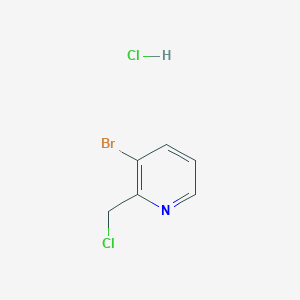
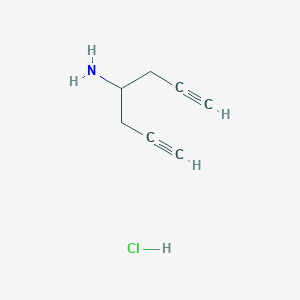
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)
